REACTION_CXSMILES
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[Cl:1][C:2]1[C:3]([O:12][C:13]([F:16])([F:15])[F:14])=[CH:4][C:5]([N+:9]([O-])=O)=[C:6]([NH2:8])[CH:7]=1>CN(C=O)C.[Pt]>[Cl:1][C:2]1[CH:7]=[C:6]([NH2:8])[C:5]([NH2:9])=[CH:4][C:3]=1[O:12][C:13]([F:16])([F:14])[F:15]
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Name
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|
Quantity
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180 g
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Type
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reactant
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Smiles
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ClC=1C(=CC(=C(C1)N)[N+](=O)[O-])OC(F)(F)F
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Name
|
|
Quantity
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1 L
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Type
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solvent
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Smiles
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CN(C)C=O
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Name
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|
Quantity
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4 g
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Type
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catalyst
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Smiles
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[Pt]
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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at room temperature
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Type
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CUSTOM
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Details
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for 16 hours
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Duration
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16 h
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Type
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CUSTOM
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Details
|
reaction
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Name
|
|
Type
|
|
Smiles
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ClC=1C=C(C(=CC1OC(F)(F)F)N)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |